1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in a variety of plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been the subject of extensive scientific research due to its potential therapeutic properties, including its ability to act as an antidepressant, anti-inflammatory, and anti-cancer agent.
Scientific Research Applications
Antioxidant Properties
1-Hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one and its derivatives have been studied for their antioxidant properties. For example, a study by Malvy, Paoletti, Searle, and Willson (1980) demonstrated that 6-hydroxy-1,4-dimethyl carbazole shows significant inhibitory action in various in vitro peroxidative systems. Its effectiveness as an antioxidant was notably higher than that of other compounds like promethazine in certain systems (Malvy, Paoletti, Searle, & Willson, 1980). Additionally, 6-Hydroxy-1, 4-dimethylcarbazole was found to act as a potent hydrogen donor, suppressing the oxidation of various substances, with an activity close to that of α-tocopherol, a well-known natural antioxidant (Yamamoto, Yamamoto, Niki, Gee, & Willson, 1992).
Photophysical Characterization
Carbazole derivatives exhibit interesting photophysical properties. Ghosh, Mitra, Saha, and Basu (2013) synthesized new fluorophores based on carbazole derivatives and conducted comprehensive photophysical characterizations. These compounds demonstrated sensitivity to solvent polarity, especially in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).
Applications in Dye-Sensitized Solar Cells
Carbazole derivatives have also been utilized in the development of organic sensitizers for dye-sensitized solar cells. Lim, Song, Kang, and Ko (2015) synthesized organic sensitizers using carbazole as an electron donor, demonstrating their potential for high performance in solar cell applications. These sensitizers showed strong molar absorption coefficients and a red-shifted absorption band, indicating efficient energy capture (Lim, Song, Kang, & Ko, 2015).
Antifungal and Antitumor Activities
Several studies have explored the antifungal and antitumor activities of carbazole derivatives. Ryu, Lee, Kim, Hong, Yoon, and Kim (2011) synthesized 6-hydroxy-1H-carbazole-1,4(9H)-diones and tested them for antifungal activity, finding that many compounds exhibited potent antifungal effects (Ryu, Lee, Kim, Hong, Yoon, & Kim, 2011). Additionally, Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, and Bisagni (1994) synthesized and evaluated a series of carbazole derivatives as antitumor agents, with some showing high cytotoxicity and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
properties
CAS RN |
115920-42-8 |
---|---|
Product Name |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
InChI |
InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3 |
InChI Key |
SMZGKKVSOZURAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
synonyms |
carbazomycin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.